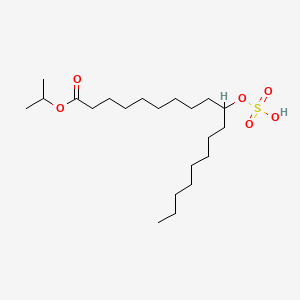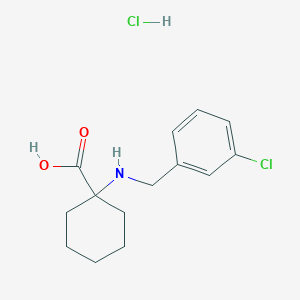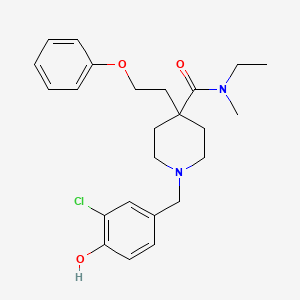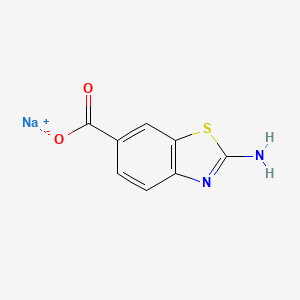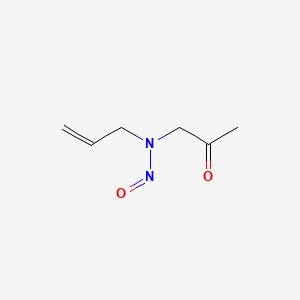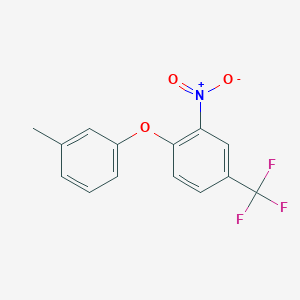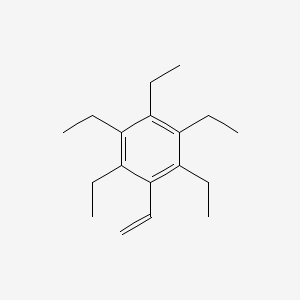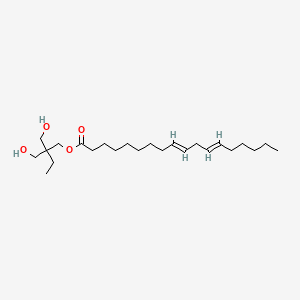
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound with the molecular formula C24H44O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2,2-bis(hydroxymethyl)butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the 2,2-bis(hydroxymethyl)butanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols and diols.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism disorders.
Industry: It is used in the formulation of lubricants, surfactants, and coatings
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, influencing membrane fluidity and signaling processes. Additionally, its metabolites may act as signaling molecules, modulating various biological functions .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)butyl (9E,12E)-octadeca-9,12-dienoate: An isomer with different double bond configurations.
9,12-Octadecadienoic acid (9Z,12Z)-, trimethylsilyl ester: A derivative with a trimethylsilyl group instead of the 2,2-bis(hydroxymethyl)butyl group
Uniqueness
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific ester linkage and the presence of both hydroxyl and double bond functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
64131-24-4 |
|---|---|
Molecular Formula |
C24H44O4 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h8-9,11-12,25-26H,3-7,10,13-22H2,1-2H3/b9-8+,12-11+ |
InChI Key |
QYKUGKXUCSXQBX-MVKOLZDDSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CC)(CO)CO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


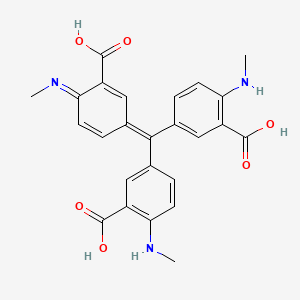
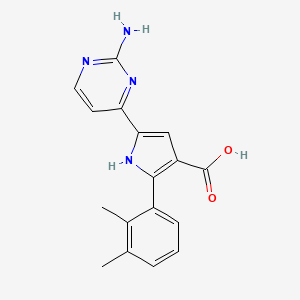
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
